![molecular formula C11H21FN2 B1411917 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine CAS No. 1897768-56-7](/img/structure/B1411917.png)
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine
Overview
Description
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is a compound that falls under the category of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine has been elucidated using single-crystal X-ray diffraction intensities . The molecules are arranged in monoclinic P21/n symmetry allowing for a dihedral angle of 36.76 (8)° observed between the mean plane of the benzene ring and the mean plane of the piperidine chair .Chemical Reactions Analysis
The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244, and Van der Waals interaction with Val283 .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including compounds like “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine”, have been utilized in the development of anticancer agents. These compounds can exhibit good activity against various cancer cell lines, including androgen-refractory cancer cell lines (ARPC) .
Antiviral and Antimicrobial Applications
The piperidine nucleus is also explored for its antiviral and antimicrobial properties. This suggests potential research applications of “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” in these areas .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are known for their analgesic and anti-inflammatory effects, which could make “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” a candidate for research into new pain relief and anti-inflammatory medications .
Neurological Disorder Applications
Research into Alzheimer’s disease and antipsychotic treatments has also involved piperidine derivatives, indicating a potential application for “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” in the field of neurology .
Anticoagulant Applications
The piperidine structure is associated with anticoagulant effects, which could be an area of application for this compound in developing treatments that prevent blood clotting .
Synthetic Route Development
The compound’s structure can be used to develop novel synthetic routes for creating new chemical entities, which can have various pharmaceutical applications .
properties
IUPAC Name |
4-fluoro-1-(piperidin-4-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXNDGACVRCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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